molecular formula C7H10N2O B8618655 5-(Dimethylamino)pyridin-3-OL CAS No. 906745-08-2

5-(Dimethylamino)pyridin-3-OL

Cat. No. B8618655
M. Wt: 138.17 g/mol
InChI Key: RIHNDIHPXALAPL-UHFFFAOYSA-N
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Patent
US07915261B2

Procedure details

At −70° C., a 1.59 M normal-butyllithium/THF solution (14.6 ml) was added to s 2 M dimethylamine/THF solution (11.6 ml), followed by stirring for 10 minutes. This was warmed to 0° C., and 3-chloro-5-hydroxypyridine (1.00 g) was added thereto, followed by stirring overnight at room temperature. Ethanol (15 ml) was added, and the solvent was evaporated under reduced pressure. Water was added to the residue, followed by extraction with chloroform. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform:methanol=10:1 (v/v)) to obtain 3-dimethylamino-5-hydroxypyridine (176 mg).
Name
normal-butyllithium THF
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
dimethylamine THF
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1COCC1.[CH3:11][NH:12][CH3:13].C1COCC1.Cl[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1>C(O)C>[CH3:11][N:12]([CH3:13])[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([OH:26])[CH:25]=1 |f:0.1,2.3|

Inputs

Step One
Name
normal-butyllithium THF
Quantity
14.6 mL
Type
reactant
Smiles
C(CCC)[Li].C1CCOC1
Name
dimethylamine THF
Quantity
11.6 mL
Type
reactant
Smiles
CNC.C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: chloroform:methanol=10:1 (v/v))

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C=1C=NC=C(C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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